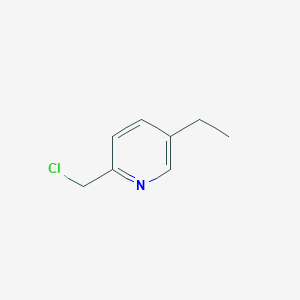

2-(Chloromethyl)-5-ethylpyridine

Beschreibung

BenchChem offers high-quality 2-(Chloromethyl)-5-ethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-5-ethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQANNQGIYHMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577307 | |

| Record name | 2-(Chloromethyl)-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-76-4 | |

| Record name | 2-(Chloromethyl)-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2-(Chloromethyl)-5-ethylpyridine

The following technical guide details the chemical structure, properties, synthesis, and handling of 2-(Chloromethyl)-5-ethylpyridine , a specialized heterocyclic intermediate.

CAS Registry Number: 10447-76-4

Chemical Formula: C

Introduction & Core Utility

2-(Chloromethyl)-5-ethylpyridine (often abbreviated as 5-Ethyl-2-picolyl chloride ) is a bifunctional pyridine derivative characterized by an electron-deficient aromatic ring substituted with a reactive chloromethyl group at position 2 and a lipophilic ethyl group at position 5.[1]

It serves as a critical electrophilic building block in medicinal chemistry and agrochemical synthesis. The molecule is primarily used to introduce the (5-ethylpyridin-2-yl)methyl moiety into nucleophilic substrates (amines, thiols, phenols) via S

Due to the high reactivity of the free base, it is frequently handled and stored as its hydrochloride salt (2-(Chloromethyl)-5-ethylpyridine HCl) to prevent self-polymerization.

Chemical Structure & Electronic Profile

The molecule features a pyridine ring which acts as an electron-withdrawing core, significantly enhancing the electrophilicity of the chloromethyl group compared to a standard benzyl chloride.

Structural Analysis[2]

-

C2 Position (Chloromethyl): The benzylic-like carbon is highly susceptible to nucleophilic attack. The adjacent nitrogen atom (via inductive effect

) increases the partial positive charge on the methylene carbon. -

C5 Position (Ethyl): An electron-donating alkyl group (

effect) that slightly modulates the electron deficiency of the ring, potentially improving solubility in organic solvents and influencing the lipophilicity (LogP) of the final drug candidate. -

Nitrogen Atom: Provides basicity (

of conjugate acid

Visualization: Electronic Reactivity Map

The following diagram illustrates the key reactive sites and electronic influences within the molecule.

Figure 1: Structural reactivity map highlighting the electrophilic C2 center and the risk of intermolecular self-alkylation.

Physicochemical Properties[3][4][5][6][7][8]

The properties below distinguish between the Free Base (reactive, unstable) and the Hydrochloride Salt (stable storage form).

| Property | Free Base (Theoretical/Est.) | Hydrochloride Salt (Experimental) |

| CAS Number | 10447-76-4 | Not specifically assigned in all DBs |

| Physical State | Colorless to yellow oil | White to off-white crystalline solid |

| Melting Point | N/A (Liquid at RT) | ~120–130 °C (Typical for picolyl HCls) |

| Boiling Point | ~105 °C @ 10 mmHg (Est.) | Decomposes before boiling |

| Solubility | DCM, Chloroform, Ethyl Acetate | Water, Methanol, Ethanol |

| Stability | Unstable (Polymerizes at RT) | Stable (Store desiccated, <25°C) |

| pKa | ~4.5 (Pyridine N) | N/A |

Critical Note: The free base is a lachrymator and vesicant. It should be generated in situ from the salt whenever possible.

Synthetic Pathways[1][8][9][10]

The synthesis of 2-(chloromethyl)-5-ethylpyridine typically proceeds from the commercially available precursor 2-methyl-5-ethylpyridine (MEP) (CAS 104-90-5).

Method A: Radical Chlorination (Direct)

This method uses N-chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) to selectively chlorinate the benzylic methyl group.

-

Reagents: MEP, TCCA or Cl

, solvent (CCl -

Mechanism: Free-radical substitution.

-

Challenge: Over-chlorination (dichloromethyl byproducts) must be controlled by stoichiometry.

Method B: Boekelheide Rearrangement (High Purity)

A two-step sequence converting the N-oxide to the chloride. This route often yields higher purity.

-

Oxidation: MEP

MEP-N-Oxide. -

Rearrangement/Chlorination: MEP-N-Oxide

2-(Chloromethyl)-5-ethylpyridine.

Experimental Workflow: Method B (Boekelheide)

The following diagram outlines the chemical flow for the high-purity synthesis route.

Figure 2: Synthetic pathway via N-oxide rearrangement to ensure regioselectivity.

Handling, Stability & Safety (E-E-A-T)

Self-Alkylation (The "Pink" Indicator)

Picolyl chlorides are notorious for self-alkylation. The pyridine nitrogen of one molecule attacks the chloromethyl carbon of another, forming a quaternary ammonium salt.

-

Visual Sign: The liquid turns from colorless to pink/red, then to a dark viscous tar.

-

Prevention: Never store the free base. If generated, use immediately. Store the HCl salt in a desiccator.

Safety Protocol

-

Hazards: Causes severe skin burns and eye damage (H314). Potent lachrymator (tear gas effect).

-

PPE: Face shield, butyl rubber gloves, and a functioning fume hood are mandatory.

-

Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution to hydrolyze the chloride (generating the less toxic alcohol) before disposal.

References

-

PubChem. 2-(Chloromethyl)-5-ethylpyridine (Compound). National Library of Medicine. Available at: [Link]

- Google Patents.US4244957A: 2-Imino-imidazolidine derivatives. (Cited as intermediate for cardiovascular drugs).

-

Ash, M. L., & Pews, R. G. (1981).[2] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide.[2] Journal of Heterocyclic Chemistry. (Methodology grounding).

Sources

Technical Monograph: Physicochemical Profiling of 4'-Morpholinoacetophenone (CAS 39910-98-0)

[1]

Executive Summary

4'-Morpholinoacetophenone (CAS 39910-98-0) is a critical pharmacophore and photoactive intermediate characterized by a para-substituted morpholine ring on an acetophenone scaffold.[1] While widely recognized as a precursor for Type II photoinitiators (e.g., Irgacure analogs), its significance in drug development lies in its utility as a morpholino-phenyl donor .[1] The morpholine moiety is a privileged structure in medicinal chemistry, often employed to modulate solubility and metabolic stability (e.g., in Linezolid, Rivaroxaban, Gefitinib).

This guide provides a rigorous technical analysis of CAS 39910-98-0, moving beyond basic datasheet parameters to explore its ionization behavior, solubility logic, and validated analytical protocols.[1]

Chemical Identity & Structural Analysis

The molecule consists of a lipophilic phenyl ring substituted with an electron-withdrawing acetyl group and an electron-donating morpholine ring.[1] This "push-pull" electronic system significantly influences its UV absorption and basicity.[1]

-

SMILES: CC(=O)c1ccc(cc1)N2CCOCC2

Structural Visualization

The following diagram illustrates the core structure and the electronic conjugation that reduces the basicity of the morpholine nitrogen.

Figure 1: Structural dissection of 4'-Morpholinoacetophenone showing the electronic "push-pull" system that suppresses the basicity of the nitrogen atom.[1]

Physicochemical Profile

Understanding the physicochemical behavior of CAS 39910-98-0 is a prerequisite for developing robust formulations and analytical methods.[1]

Key Parameters Table[5][6][7]

| Parameter | Value / Range | Technical Insight |

| Physical State | White to off-white crystalline powder | Polymorphism is possible; confirm form via DSC if used in solid dosage.[1] |

| Melting Point | 99 – 101 °C | Sharp melting point indicates high purity; broadens significantly with impurities (e.g., 4-fluoroacetophenone).[1] |

| Solubility (Water) | Low (< 0.5 mg/mL) | The molecule is largely neutral at physiological pH. |

| Solubility (Organic) | High (DMSO, MeOH, DCM, Chloroform) | Dissolves readily in aprotic polar solvents. |

| LogP (Octanol/Water) | 1.35 – 1.65 | Moderately lipophilic.[1] Ideal for RP-HPLC retention on C18 columns.[1] |

| pKa (Conjugate Acid) | ~ 2.0 – 2.5 (Estimated) | Critical: The N-aryl attachment and para-acetyl group drastically reduce basicity compared to morpholine (pKa 8.3).[1] It behaves as a neutral molecule at pH > 3.[1] |

| UV Max (λmax) | ~ 290 - 310 nm | Bathochromic shift due to n→π* transition facilitated by the amino-ketone conjugation.[1] |

Expert Insight: The pKa Trap

Researchers often assume the morpholine nitrogen is basic (pKa ~8). This is incorrect for CAS 39910-98-0. The lone pair on the nitrogen is delocalized into the phenyl ring (resonance), rendering it non-basic at standard HPLC pH levels (3–8).[1] Consequently, pH buffering in Mobile Phase A has minimal effect on retention time unless extremely acidic conditions (pH < 2) are used.

Synthesis & Impurity Origins[1][8]

Knowledge of the synthetic route is essential for identifying potential impurities during quality control (QC).

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SɴAr)

The most common industrial route involves the reaction of 4-Fluoroacetophenone with Morpholine .[1]

Figure 2: Primary synthetic pathway via SɴAr, highlighting potential impurities arising from incomplete conversion.[1]

Analytical Methodologies

This section details a self-validating HPLC protocol designed to separate the target compound from its likely synthetic precursors.

Protocol: Reversed-Phase HPLC with UV/MS Detection[1]

Rationale: Given the LogP of ~1.5 and neutral character at pH > 3, a standard C18 column provides excellent retention and peak shape without the need for ion-pairing agents.

Instrument Parameters

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 × 100 mm, 3.5 µm.

-

Temperature: 30 °C (Controlled).

-

Detection:

-

UV: 305 nm (Specific to the conjugated system, reduces interference from non-conjugated impurities).

-

MS: ESI Positive Mode (Target Mass: [M+H]⁺ = 206.2 m/z).[1]

-

Mobile Phase Strategy

-

Solvent A: Water + 0.1% Formic Acid (Maintains pH ~2.7; keeps system clean, though analyte is mostly neutral).

Gradient Table

| Time (min) | % Solvent B | Phase |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold |

| 10.0 | 90 | Linear Ramp |

| 12.0 | 90 | Wash |

| 12.1 | 10 | Re-equilibration |

| 15.0 | 10 | End |

Analytical Decision Tree

Figure 3: Workflow for sample preparation and analysis, addressing solubility challenges.

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Stable up to melting point (~100°C).[1] Avoid prolonged exposure to temperatures >150°C to prevent polymerization or oxidation.

-

Hydrolytic Stability: The morpholine-phenyl bond is robust.[1] The ketone is stable under neutral/acidic conditions but may undergo condensation reactions in strong base.

-

Photostability: High Risk. As a photoinitiator precursor, this molecule absorbs UV light efficiently.

-

Protocol: Store in amber vials or foil-wrapped containers. Process under yellow light if possible.

-

Safety (GHS Classification)[1]

References

-

Sigma-Aldrich. (2025).[1] Product Specification: 4′-Morpholinoacetophenone (CAS 39910-98-0).[1][2][3] Retrieved from [1]

-

SIELC Technologies. (2018).[1][2] Separation of Acetophenone, 4'-morpholino- on Newcrom R1 HPLC column. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24847301, 4'-Morpholinoacetophenone. Retrieved from [1]

-

ChemAxon. (2025).[1][5] Predicted pKa and LogP properties for 1-(4-morpholinophenyl)ethanone. (Data derived from structure-based prediction algorithms).[1]

-

Guo, H., et al. (1995).[6] Ruthenium-Catalyzed Regioselective Step-Growth Copolymerization of p-(Dialkylamino) acetophenones. Macromolecules, 28(13), 4714-4718.[1][6] (Context for polymerization uses).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Acetophenone, 4’-morpholino- | SIELC Technologies [sielc.com]

- 3. 4′-Morpholinoacetophenone | CAS 39910-98-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. Showing Compound Acetophenone (FDB012106) - FooDB [foodb.ca]

- 6. 4 -Morpholinoacetophenone 99 39910-98-0 [sigmaaldrich.com]

Navigating the Solubility Landscape of 2-(Chloromethyl)-5-ethylpyridine Hydrochloride: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the intricate process of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) and its intermediates is paramount. Solubility dictates the choice of solvents for synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability. 2-(Chloromethyl)-5-ethylpyridine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, presents a unique set of challenges and opportunities related to its solubility profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. While specific solubility data for this compound is not extensively documented in public literature, this guide equips you with the theoretical knowledge and practical methodologies to generate this critical data in your own laboratory settings.

Physicochemical Properties and Their Influence on Solubility

2-(Chloromethyl)-5-ethylpyridine hydrochloride is a salt of an organic base. This fundamental characteristic is the primary determinant of its solubility behavior. The molecule consists of a substituted pyridine ring, which is aromatic and possesses a degree of polarity due to the nitrogen heteroatom. The ethyl group at the 5-position is nonpolar, while the chloromethyl group at the 2-position is polar and reactive. The formation of the hydrochloride salt by protonating the basic nitrogen atom significantly increases the polarity of the molecule and introduces ionic character.

The interplay of these structural features governs the compound's interaction with different organic solvents. Generally, as a hydrochloride salt, it is expected to have low solubility in non-polar, aprotic solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene). The ionic nature of the salt requires a solvent capable of solvating both the pyridinium cation and the chloride anion effectively.

Solvents with higher polarity and the ability to form hydrogen bonds are more likely to be effective. This includes:

-

Protic Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) are generally good candidates due to their ability to hydrogen bond with the chloride anion and interact with the charged pyridinium ring.

-

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have high dielectric constants and can solvate cations and anions, suggesting potential for moderate to good solubility.

-

Other Polar Solvents: Ketones (e.g., acetone) and esters (e.g., ethyl acetate) may show limited to moderate solubility depending on the specific interactions.

It is crucial to recognize that while general principles provide a starting point, empirical determination is the only definitive way to ascertain the solubility of 2-(Chloromethyl)-5-ethylpyridine hydrochloride in a specific solvent.

Theoretical Framework: The Energetics of Dissolution

The process of dissolving a solid solute in a liquid solvent can be understood through its thermodynamic principles. Dissolution involves the disruption of two sets of intermolecular forces: the lattice energy of the solid solute and the cohesive forces of the solvent molecules. This is followed by the formation of new interactions between the solute and solvent molecules.

For 2-(Chloromethyl)-5-ethylpyridine hydrochloride, the key energetic considerations are:

-

Lattice Energy: The strong electrostatic interactions between the positively charged pyridinium ion and the negatively charged chloride ion in the crystal lattice must be overcome. This energy input is significant for ionic compounds.

-

Solvation Energy: The energy released when the ions are stabilized by the solvent molecules. In polar solvents, this involves ion-dipole interactions. Protic solvents can further stabilize the chloride ion through hydrogen bonding.

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecule.

The overall enthalpy of solution is the net result of these energy changes. A favorable (exothermic or slightly endothermic) enthalpy of solution, coupled with a positive entropy change upon dissolution, leads to a negative Gibbs free energy of solution and thus, solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available solubility data, a robust and reproducible experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment

-

2-(Chloromethyl)-5-ethylpyridine hydrochloride (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostated shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(Chloromethyl)-5-ethylpyridine hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostated shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary study to determine the time required to reach a constant concentration.

-

-

Sampling and Sample Preparation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, centrifuge the vials at the same temperature to aid separation.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) syringe filter. This step is critical to avoid the transfer of any solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for the experiment or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 2-(Chloromethyl)-5-ethylpyridine hydrochloride of known concentrations.

-

Determine the concentration of the solute in the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of 2-(Chloromethyl)-5-ethylpyridine Hydrochloride in Various Organic Solvents at 25 °C (Example Template)

| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Solubility ( g/100 mL) | Observations |

| Alcohols | Methanol | 5.1 | 32.7 | [Experimental Data] | [e.g., Colorless solution] |

| Ethanol | 4.3 | 24.5 | [Experimental Data] | [e.g., Colorless solution] | |

| Isopropanol | 3.9 | 19.9 | [Experimental Data] | [e.g., Slight warming on dissolution] | |

| Ketones | Acetone | 5.1 | 20.7 | [Experimental Data] | [e.g., Fine white precipitate remains] |

| Esters | Ethyl Acetate | 4.4 | 6.0 | [Experimental Data] | [e.g., Largely insoluble] |

| Aprotic Polar | Acetonitrile | 5.8 | 37.5 | [Experimental Data] | [e.g., Clear solution] |

| Dimethylformamide (DMF) | 6.4 | 36.7 | [Experimental Data] | [e.g., Readily dissolves] | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | [Experimental Data] | [e.g., High solubility observed] | |

| Halogenated | Dichloromethane | 3.1 | 9.1 | [Experimental Data] | [e.g., Very low solubility] |

| Aromatic | Toluene | 2.4 | 2.4 | [Experimental Data] | [e.g., Insoluble] |

| Alkanes | n-Heptane | 0.1 | 1.9 | [Experimental Data] | [e.g., Insoluble] |

By correlating the experimental solubility data with solvent properties such as polarity index and dielectric constant, researchers can develop a deeper understanding of the structure-solubility relationship for this compound and make informed decisions for process development.

Safety Considerations

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. Based on safety data sheets for similar compounds, 2-(Chloromethyl)-5-ethylpyridine hydrochloride should be handled with care. It is likely to be a corrosive and toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the material safety data sheet (MSDS) for the specific compound before commencing any experimental work.

Conclusion and Future Perspectives

This technical guide provides a comprehensive roadmap for navigating the solubility of 2-(Chloromethyl)-5-ethylpyridine hydrochloride in organic solvents. By combining a theoretical understanding of its physicochemical properties with a rigorous experimental protocol, researchers can generate the critical data needed for successful drug development. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for other hydrochloride salts of active pharmaceutical ingredients and intermediates. As the pharmaceutical industry continues to evolve, a fundamental understanding of solubility and the ability to accurately determine it will remain an indispensable skill for scientists and engineers.

References

-

Note: As specific literature on the solubility of 2-(Chloromethyl)-5-ethylpyridine hydrochloride is scarce, the following references provide a basis for the theoretical principles and experimental methodologies discussed.

-

Higuchi, T., Shih, F. M., Kimura, T., & Rytting, J. H. (1979). Solubility determination of barely aqueous-soluble organic solids. Journal of Pharmaceutical Sciences, 68(10), 1267-1272. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

- Avdeef, A. (2012).

-

"Determination of Solubility by Gravimetric Method." Mustaqbal University College, Department of Pharmacy. [Link]

-

An In-depth Technical Guide to 5-Ethyl-2-Picolyl Chloride and Its Derivatives: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of 5-ethyl-2-picolyl chloride, a versatile pyridine derivative, and its diverse applications in the synthesis of high-value chemical entities. We will delve into its synthesis, chemical properties, and its role as a key building block in the development of pharmaceuticals and other biologically active molecules. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction to 5-Ethyl-2-Picolyl Chloride

5-Ethyl-2-picolyl chloride, also known as 2-(chloromethyl)-5-ethylpyridine, is a heterocyclic organic compound featuring a pyridine ring substituted with an ethyl group at the 5-position and a chloromethyl group at the 2-position. The presence of the reactive chloromethyl group makes it a valuable alkylating agent, enabling the introduction of the 5-ethyl-2-pyridylmethyl moiety into a wide range of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1]

The pyridine nucleus itself is a "privileged scaffold" in drug discovery, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The addition of the ethyl group can modulate the lipophilicity and metabolic stability of the final molecule, while the picolyl chloride provides a reactive handle for synthetic elaboration.

Synthesis of 5-Ethyl-2-Picolyl Chloride

The synthesis of 5-ethyl-2-picolyl chloride is typically achieved through a two-step process starting from the readily available 5-ethyl-2-methylpyridine (also known as 5-ethyl-2-picoline).[3]

Step 1: Oxidation of 5-Ethyl-2-Methylpyridine to (5-Ethyl-2-pyridyl)methanol

The initial step involves the oxidation of the methyl group of 5-ethyl-2-methylpyridine to a hydroxymethyl group, yielding (5-ethyl-2-pyridyl)methanol. While various oxidation methods can be employed, a common approach involves the use of a suitable oxidizing agent.

Step 2: Chlorination of (5-Ethyl-2-pyridyl)methanol

The subsequent and final step is the conversion of the hydroxyl group of (5-ethyl-2-pyridyl)methanol to a chloride. This is a standard transformation in organic synthesis and can be accomplished using a variety of chlorinating agents. A widely used and effective reagent for this purpose is thionyl chloride (SOCl₂).[1] The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion.

Experimental Protocol: Synthesis of 5-Ethyl-2-Picolyl Chloride

Materials:

-

(5-Ethyl-2-pyridyl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-ethyl-2-pyridyl)methanol in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel. The addition should be done cautiously as the reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and the generated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 5-ethyl-2-picolyl chloride.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of 5-Ethyl-2-Picolyl Chloride

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Expected to be higher than 2-picolyl chloride (187.3 °C) |

| Solubility | Soluble in common organic solvents (DCM, chloroform, ether) |

| Stability | Air and moisture sensitive; store under inert atmosphere |

Spectroscopic Characterization:

The structural elucidation of 5-ethyl-2-picolyl chloride and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the chloromethyl group (a singlet), and the three aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and the C-Cl stretching of the chloromethyl group.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.[8][9]

Reactivity and Applications in Synthesis

The primary reactivity of 5-ethyl-2-picolyl chloride stems from the lability of the chlorine atom in the picolyl position, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in organic synthesis.

Key Application: Synthesis of Pioglitazone

A prominent application of 5-ethyl-2-picolyl chloride derivatives is in the synthesis of pioglitazone , an anti-diabetic drug of the thiazolidinedione class.[10] Pioglitazone functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which leads to improved insulin sensitivity in adipose tissue, muscle, and the liver.[2][11][12][13]

The synthesis of pioglitazone involves the coupling of a 5-ethyl-2-picolyl derivative with a substituted phenol to form an ether linkage.

Experimental Protocol: Synthesis of a Pioglitazone Intermediate

This protocol outlines the synthesis of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, a key intermediate in the production of pioglitazone, starting from a derivative of 5-ethyl-2-picolyl chloride. In this sequence, the precursor alcohol is first converted to a mesylate, which is then displaced by the phenoxide.

Materials:

-

(5-Ethyl-2-pyridyl)ethanol

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane

-

4-Hydroxybenzaldehyde

-

Sodium hydroxide

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

Procedure:

-

Mesylation of (5-Ethyl-2-pyridyl)ethanol:

-

Dissolve (5-ethyl-2-pyridyl)ethanol (80 g) in dichloromethane (800 ml) and add triethylamine (55 g).[14]

-

Cool the mixture and slowly add methanesulfonyl chloride (73.2 g) while stirring.[14]

-

Stir the reaction at room temperature for 3 hours.[14]

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.[14]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain (5-ethyl-2-pyridyl)ethyl methanesulfonate.[14]

-

-

Etherification with 4-Hydroxybenzaldehyde:

-

Prepare a solution of sodium hydroxide in a suitable solvent.

-

Add 4-hydroxybenzaldehyde to the basic solution to form the sodium phenoxide.

-

Add the previously prepared (5-ethyl-2-pyridyl)ethyl methanesulfonate to the phenoxide solution.

-

Heat the reaction mixture to facilitate the nucleophilic substitution, forming the ether linkage.

-

After the reaction is complete, cool the mixture and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Purify the resulting 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde by recrystallization or column chromatography.

-

Synthesis of Chalcone and Pyrimidine Derivatives with Antimicrobial Activity

Derivatives of 5-ethyl-2-picolyl chloride have also been utilized in the synthesis of chalcones and pyrimidines, which have shown promising antimicrobial activities.[15] Chalcones, characterized by an α,β-unsaturated ketone core, are synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[15] The 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde intermediate, derived from 5-ethyl-2-picolyl chloride, can serve as the aldehyde component in this reaction.

These chalcones can be further cyclized with guanidine nitrate to yield pyrimidine derivatives, which have also demonstrated biological activity.[15]

Table 2: Antimicrobial Activity of Chalcone and Pyrimidine Derivatives

| Compound ID | R-group on Phenyl Ring | Organism | MIC (µg/mL) | Reference |

| 4h | 4-F | E. coli | 62.5 | [15] |

| 4h | 4-F | S. aureus | 100 | [15] |

| 5o | 3,4-diF | C. albicans | - | [15] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

The structure-activity relationship (SAR) studies of these compounds suggest that the nature and position of substituents on the aromatic rings significantly influence their antimicrobial potency.[16][17]

Visualizing a Key Synthetic Pathway

The following diagram, generated using Graphviz, illustrates the synthetic route to the key pioglitazone intermediate, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde.

Conclusion and Future Perspectives

5-Ethyl-2-picolyl chloride and its derivatives are valuable and versatile intermediates in modern organic and medicinal chemistry. Their utility is prominently demonstrated in the synthesis of the important anti-diabetic drug pioglitazone. Furthermore, the exploration of other derivatives, such as chalcones and pyrimidines, highlights the potential for discovering new compounds with a range of biological activities, including antimicrobial properties.

Future research in this area will likely focus on the development of more efficient and greener synthetic routes to 5-ethyl-2-picolyl chloride and its derivatives. Additionally, the continued exploration of new derivatives and their biological evaluation will undoubtedly lead to the discovery of novel therapeutic agents and other valuable chemical entities. The inherent reactivity and tunable properties of this scaffold ensure its continued importance in the field of drug discovery and development.

References

-

Pioglitazone. (2024). In Wikipedia. [Link]

-

Miller, D. (2024, November 13). Prescribing pearls: A guide to pioglitazone. Diabetes on the Net. [Link]

-

Mechanism of action of pioglitazones. Pioglitazone directly binds and... (n.d.). In ResearchGate. [Link]

-

Smith, U. (2001). Pioglitazone: mechanism of action. International journal of clinical practice. Supplement, (121), 13–18. [Link]

-

What is the mechanism of Pioglitazone? (2024, July 17). Patsnap Synapse. [Link]

-

New Journal of Chemistry Electronic Supplementary Information. (n.d.). [Link]

-

El-Sayed, N. N. E., El-Gohary, N. S., & Schaalan, M. F. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship study. Scientific Reports, 14(1), 3584. [Link]

-

(PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). In Semantic Scholar. [Link]

-

Voiculescu, M., Dinu, S., & Caproiu, M. T. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6464. [Link]

-

(PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). In Academia.edu. [Link]

-

Sangani, C. B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3236. [Link]

-

White, D. E., Stewart, I. C., Seashore-Ludlow, B. A., Grubbs, R. H., & Stoltz, B. M. (n.d.). A general enantioselective route to the chamigrene natural product family. [Link]

-

Tables For Organic Structure Analysis. (n.d.). [Link]

-

Patel, N. B., & Patel, H. R. (2009). Synthesis and pharmacological studies of 5-ethyl pyridin-2-ethanol analogs derivatives. ARKIVOC, 2009(12), 302-321. [Link]

-

IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. (2020, June 11). [Video]. YouTube. [Link]

-

Mass Spectrometry meets Infrared Spectroscopy. (n.d.). Yale University. [Link]

-

Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2009). 2-(5-ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2783. [Link]

-

Picolyl chloride. (n.d.). PubChem. [Link]

-

Synthesis of thionyl chloride: (LC015). (n.d.). DIAL@UCLouvain. [Link]

-

Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

-

5-Ethyl-2-picoline CAS N°: 104-90-5. (1994, November 14). OECD SIDS. [Link]

-

Li, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis of Acyl Chlorides with Thionyl Chloride. (2025, March 31). Reddit. [Link]

-

5-Ethyl-2-methylpyridine. (2024). In Wikipedia. [Link]

-

11: Infrared Spectroscopy and Mass Spectrometry. (2022, December 28). Chemistry LibreTexts. [Link]

-

Ashry, E. S. H., et al. (1993). Synthesis and biological activities of novel 5-(2-acylethynyl)uracils. Journal of Medicinal Chemistry, 36(21), 3141-3147. [Link]

-

Staudt, S., et al. (2014). Rapid and Sensitive Chemical Analysis of Individual Picolitre Droplets by Mass Spectrometry. Analytical Chemistry, 86(12), 5849-5856. [Link]

-

Sharma, P., & Kumar, A. (2011). Newer Biologically Active Pyridines: A Potential Review. Journal of Pharmaceutical and Scientific Innovation, 1(1), 1-10. [Link]

-

11: Infrared Spectroscopy and Mass Spectrometry. (n.d.). Chemistry LibreTexts. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pioglitazone - Wikipedia [en.wikipedia.org]

- 3. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 4. Picolyl chloride | C6H6ClN | CID 23393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 8. thecrashcourse.com [thecrashcourse.com]

- 9. Rapid and Sensitive Chemical Analysis of Individual Picolitre Droplets by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researcher.manipal.edu [researcher.manipal.edu]

- 11. diabetesonthenet.com [diabetesonthenet.com]

- 12. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Pioglitazone? [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. mdpi.com [mdpi.com]

The Chloromethyl Group in Pyridine Rings: A Technical Guide to Reactivity and Synthetic Application

Abstract

The chloromethylpyridine scaffold is a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic placement of a reactive chloromethyl group on the electron-deficient pyridine ring creates a versatile electrophilic handle for a wide array of molecular elaborations. This guide provides an in-depth exploration of the reactivity profile of the chloromethyl group at the 2-, 3-, and 4-positions of the pyridine nucleus. We will dissect the governing principles of its reactivity, from the foundational nucleophilic substitution reactions to more advanced, non-classical transformations. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into the synthetic utility of these pivotal building blocks.

Introduction: The Strategic Importance of Chloromethylpyridines

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable motif. The introduction of a chloromethyl group (-CH₂Cl) transforms the pyridine moiety into a potent alkylating agent, enabling the covalent linkage of the pyridyl core to a vast range of nucleophilic partners.[2] This reactivity is fundamental to the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[1] Understanding the nuances of the chloromethyl group's reactivity, as influenced by its position on the ring, is paramount for efficient and predictable synthetic planning.

Synthesis of Chloromethylpyridine Precursors

The reliable synthesis of chloromethylpyridine isomers is the gateway to their application. Several robust methods have been established, each with distinct advantages and considerations regarding starting materials and reaction conditions.

Chlorination of Picoline-N-Oxides

A highly effective and common strategy involves the activation of the corresponding methylpyridine (picoline) through N-oxidation. The resulting picoline-N-oxide can then be treated with a chlorinating agent, such as phosphoryl chloride (POCl₃) or triphosgene, to furnish the desired chloromethylpyridine.[3] This method offers excellent regioselectivity and is often high-yielding.

Caption: General SN2 Mechanism on a Chloromethylpyridine.

The reaction proceeds via a concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack). Simultaneously, the carbon-chlorine bond breaks, and the chloride ion departs as the leaving group. This single-step process leads to an inversion of stereochemistry if the carbon were chiral. [4]Given the primary nature of the chloromethyl carbon, the alternative SN1 pathway, which involves a highly unstable primary carbocation intermediate, is energetically unfavorable and not typically observed under standard conditions. [5]

Influence of Isomeric Position on Reactivity

The position of the chloromethyl group on the pyridine ring (2-, 3-, or 4-) has a profound impact on its reactivity towards nucleophiles. This is a direct consequence of the electronic influence of the ring nitrogen.

-

4-Chloromethylpyridine (Most Reactive): The nitrogen atom at the 4-position exerts a strong electron-withdrawing effect through both induction and resonance. During an SN2 reaction, the developing negative charge in the transition state can be delocalized onto the electronegative nitrogen atom. This stabilization of the transition state lowers the activation energy and accelerates the reaction, making the 4-isomer the most reactive.

-

2-Chloromethylpyridine (Highly Reactive): Similar to the 4-isomer, the 2-chloromethylpyridine benefits from the proximity of the ring nitrogen. The transition state is again stabilized by delocalization of the negative charge onto the nitrogen, leading to high reactivity. [6]Steric hindrance from the adjacent nitrogen lone pair can sometimes make it slightly less reactive than the 4-isomer, depending on the steric bulk of the nucleophile.

-

3-Chloromethylpyridine (Least Reactive): In the 3-position, the chloromethyl group is at a meta-position relative to the nitrogen. Consequently, the nitrogen atom cannot stabilize the SN2 transition state through resonance. Its influence is primarily limited to a weaker, distance-dependent inductive electron withdrawal. [7]As a result, 3-chloromethylpyridine is significantly less reactive than its 2- and 4-isomers in SN2 reactions.

Reactivity Order: 4-Chloromethylpyridine > 2-Chloromethylpyridine >> 3-Chloromethylpyridine

Caption: Reactivity Hierarchy of Chloromethylpyridine Isomers.

Common Transformations and Experimental Protocols

The utility of chloromethylpyridines is demonstrated by their conversion into a variety of functional groups. Below are representative protocols for common nucleophilic substitution reactions.

Reactions with Amine Nucleophiles

The reaction with primary or secondary amines is a cornerstone for building complex molecules and is fundamental in drug discovery.

-

Protocol: Synthesis of N-Benzyl-N-(pyridin-4-ylmethyl)amine

-

To a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) in dimethylformamide (DMF), add benzylamine (1.2 eq.) and potassium carbonate (K₂CO₃) (2.5 eq.).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

-

Reactions with Thiol Nucleophiles

Thiols are excellent nucleophiles and react readily with chloromethylpyridines to form thioethers.

-

Protocol: Synthesis of 4-((Phenylthio)methyl)pyridine

-

To a stirred solution of thiophenol (1.1 eq.) in ethanol, add sodium ethoxide (1.1 eq.) at 0 °C to generate the sodium thiophenoxide in situ.

-

To this solution, add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) in ethanol dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the product.

-

Synthesis of Pyridylacetonitriles

The cyanide ion (CN⁻) is a potent nucleophile that provides a route to pyridylacetonitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to amines.

-

Protocol: Synthesis of 2-(Pyridin-3-yl)acetonitrile

-

In a round-bottom flask, dissolve 3-(chloromethyl)pyridine hydrochloride (1.0 eq.) in a mixture of ethanol and water.

-

Add sodium cyanide (NaCN) (1.2 eq.) portion-wise, ensuring the temperature does not exceed 30 °C.

-

Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. [8] 4. After cooling to room temperature, extract the product with dichloromethane.

-

Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under vacuum.

-

Purify the resulting oil by vacuum distillation or column chromatography.

-

| Nucleophile | Product Functional Group | Typical Base | Typical Solvent |

| Primary/Secondary Amine | Secondary/Tertiary Amine | K₂CO₃, Et₃N | DMF, Acetonitrile |

| Thiol | Thioether | NaH, NaOEt | Ethanol, THF |

| Cyanide | Nitrile | NaCN, KCN | Ethanol/Water, DMSO |

| Phthalimide (Gabriel) | Primary Amine | K₂CO₃ | DMF |

| Alkoxide/Phenoxide | Ether | NaH, K₂CO₃ | THF, DMF |

Table 1: Summary of Common Nucleophilic Substitution Reactions.

Advanced & Non-Classical Reactivity

While SN2 reactions dominate the chemistry of chloromethylpyridines, their reactivity is not limited to this pathway. For the modern researcher, understanding alternative modes of activation and reaction is crucial for innovative synthetic design.

Umpolung (Reversal of Polarity) Reactivity

The German term Umpolung describes the inversion of the normal polarity of a functional group. [9]The carbon of the chloromethyl group is inherently an electrophile (a d¹ synthon). Recent advances have demonstrated that this reactivity can be inverted, transforming it into a nucleophile (an a¹ synthon).

A notable example is the N-boryl pyridyl anion-mediated umpolung of 4-trifluoromethylpyridines. While not a chloromethyl group, this chemistry establishes a precedent for generating a nucleophilic pyrid-4-ylmethyl species. [10]A similar strategy could be envisioned for chloromethylpyridines, where a strong reducing agent or an organometallic species could generate a pyridylmethyl anion or organometallic equivalent, which could then react with electrophiles.

Caption: Concept of Umpolung for a Chloromethylpyridine.

Transition Metal-Catalyzed Cross-Coupling

The field of transition metal-catalyzed cross-coupling has revolutionized C-C and C-heteroatom bond formation. While aryl halides are the most common electrophiles, the use of alkyl halides is a growing area of research. [11]Chloromethylpyridines, as benzylic-type halides, are potential candidates for reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, which would enable the direct connection of aryl, alkynyl, or amino groups, respectively, to the methylene bridge. This approach offers a powerful alternative to the classical two-step sequence of nucleophilic substitution followed by further functionalization.

Free-Radical Reactions

Under UV light or in the presence of a radical initiator, the C-H bonds of the methyl group in picoline can undergo halogenation via a free-radical chain mechanism. [12]This is a common method for the synthesis of chloromethylpyridines themselves. Further radical reactions on the chloromethylpyridine are less common for synthetic purposes due to potential selectivity issues but are a consideration for stability and side-product formation. The mechanism involves three key stages: initiation (formation of a halogen radical), propagation (hydrogen abstraction followed by reaction with a halogen molecule), and termination (combination of two radicals). [13]

Potential Side Reactions and Mitigation

-

Over-alkylation: In reactions with primary amines, dialkylation can occur where the product amine reacts with another molecule of chloromethylpyridine. This can be minimized by using an excess of the primary amine.

-

Nucleophilic Aromatic Substitution (SNAr): Under harsh conditions (strong nucleophiles, high temperatures), nucleophilic attack can occur directly on the electron-deficient pyridine ring, especially at the 2- and 4-positions, leading to displacement of a ring hydrogen or other leaving group. Using milder conditions (lower temperatures, appropriate solvents) generally favors the desired SN2 reaction at the chloromethyl group.

-

Quaternization: The pyridine nitrogen is itself nucleophilic and can be alkylated by another molecule of chloromethylpyridine, leading to a pyridinium salt. This is more likely with the more reactive 2- and 4-isomers and can be suppressed by controlling stoichiometry and reaction conditions.

Conclusion

The chloromethyl group on a pyridine ring is a synthetically powerful and versatile functional handle. Its reactivity is dominated by the SN2 mechanism, the rate of which is significantly modulated by the position of the group relative to the ring nitrogen, following a reactivity trend of 4 > 2 >> 3. This predictable reactivity allows for the rational design of synthetic routes to a vast array of complex, nitrogen-containing molecules. Furthermore, emerging areas such as Umpolung chemistry and transition-metal cross-coupling are expanding the synthetic toolkit, promising new and more efficient ways to leverage these critical building blocks. A thorough understanding of both the classical and modern reactivity profiles of chloromethylpyridines is essential for any scientist engaged in the fields of medicinal chemistry and materials science.

References

-

Ash, M. L., & Pews, R. G. (1981). The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry, 18(5), 939-940. [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Quora. (2023, September 17). What is the difference between SN1 and SN2 reactions? Why does SN1 usually take place in alkyl halides with large R groups but not in small R groups?. Retrieved from [Link]

- Google Patents. (n.d.). CN102838531A - Synthesis method of pyridylacetonitrile.

-

Patsnap. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. Retrieved from [Link]

-

SciSpace. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Retrieved from [Link]

-

SlidePlayer. (n.d.). Umpolung. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Retrieved from [Link]

-

SlidePlayer. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

University of California, Davis. (n.d.). Transition Metal Catalyzed Coupling Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of pyridine-3-acetonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyridine nitrogen reactivity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

-

Reddit. (2020, December 16). Free Radicals Halogenation and Bromination. Retrieved from [Link]

- Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

-

Der Pharma Chemica. (n.d.). Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Retrieved from [Link]

-

MDPI. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

-

University of British Columbia. (2021, July 8). 2.4: Differentiating SN2 from SN1 reactions. Retrieved from [Link]

-

OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. Retrieved from [Link]

-

University of Leeds. (n.d.). Chapter 5: Typical Reactivity of Pyridines, Quinolines and Isoquinolines. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Ligand Exchange Reactions of Aryl Pyridyl Sulfoxides with Grignard Reagents: Convenient Preparation of 3- and 4-Pyridyl Grignard Reagents and Examination of the Leaving Abilities of Pyridyl Anions. Retrieved from [Link]

-

Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

-

ChemRxiv. (n.d.). Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 12.2: Radical Reactions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Retrieved from [Link]

-

Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

-

University of Galway Research Repository. (2024, August 26). Non–nucleophilic grignard synthesis of chiral bridged pyridine–oxazoline ligands for asymmetric catalysis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Umpolung Synthesis-1-2dioxygenatedx. Retrieved from [Link]

-

Princeton University. (2004, February 4). Umpolung: Carbonyl Synthons. Retrieved from [Link]

-

Khan Academy. (n.d.). Activation Energy and the SN1 Reaction. Retrieved from [Link]

-

SlideShare. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

-

IUPAC. (n.d.). umpolung. Retrieved from [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 4. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]

- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 6. Pyridine nitrogen reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. prepchem.com [prepchem.com]

- 9. dnmfaizpur.org [dnmfaizpur.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

A Comprehensive Technical Guide to 2-(Chloromethyl)-5-ethylpyridine: Free Base vs. Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-(Chloromethyl)-5-ethylpyridine is a critical building block in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. This pivotal intermediate is available in two primary forms: the free base and the hydrochloride (HCl) salt. The choice between these forms is not arbitrary and has significant implications for reaction efficiency, product purity, handling, and storage. This in-depth technical guide provides a comprehensive analysis of the core differences between 2-(Chloromethyl)-5-ethylpyridine free base and its HCl salt. We will delve into their distinct physicochemical properties, reactivity profiles, and practical handling considerations. Furthermore, this guide will equip researchers with the necessary knowledge to make informed decisions for their specific synthetic applications, supported by detailed experimental protocols and data-driven insights.

Introduction: The Significance of Form Selection in Synthesis

In the realm of chemical synthesis, the physical form of a reagent can be as crucial as its chemical structure. This is particularly true for amine-containing compounds like pyridines, which can exist as free bases or as various salts. 2-(Chloromethyl)-5-ethylpyridine, a key precursor for a multitude of active pharmaceutical ingredients (APIs) and other specialty chemicals, exemplifies this principle. The presence of a basic nitrogen atom on the pyridine ring allows for the formation of a stable hydrochloride salt. This seemingly subtle difference—the presence or absence of a proton and a chloride ion—profoundly alters the molecule's properties and its behavior in a reaction environment.

This guide will systematically dissect these differences, moving from fundamental physicochemical properties to practical applications and handling protocols. Our objective is to provide a holistic understanding that empowers chemists to optimize their synthetic strategies by selecting the most appropriate form of this versatile reagent.

Physicochemical Properties: A Tale of Two Forms

The most immediate and impactful differences between the free base and the HCl salt of 2-(Chloromethyl)-5-ethylpyridine lie in their fundamental physical and chemical properties. These properties dictate how the compound will behave in various solvents, its stability over time, and its ease of handling.

Comparative Data at a Glance

| Property | 2-(Chloromethyl)-5-ethylpyridine Free Base | 2-(Chloromethyl)-5-ethylpyridine HCl Salt | Causality and Field-Proven Insights |

| Molecular Formula | C8H10ClN | C8H11Cl2N | The HCl salt incorporates an additional molecule of HCl. |

| Molecular Weight | 155.63 g/mol | 192.09 g/mol | The higher molecular weight of the salt is a crucial consideration for stoichiometric calculations in synthesis. |

| Physical State | Typically a low-melting solid or oily liquid at room temperature | Crystalline solid.[1] | The ionic nature of the HCl salt leads to a more ordered crystal lattice and a higher melting point. This solid nature aids in handling, weighing, and purification via recrystallization. |

| Melting Point | 37-42 °C (for the analogous 2-chloro-5-(chloromethyl)pyridine).[2][3] | Significantly higher than the free base (e.g., 125 °C for 2-(chloromethyl)pyridine HCl).[1] | The strong ionic interactions in the salt require more energy to overcome, resulting in a higher melting point. |

| Solubility in Water | Generally low to insoluble.[2] | Higher solubility in water and polar protic solvents.[4] | The ionic character of the HCl salt allows for favorable interactions with polar water molecules, enhancing its solubility. This is a key advantage in aqueous reaction media. |

| Solubility in Organic Solvents | Soluble in a wide range of nonpolar and polar aprotic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons) | Solubility in nonpolar organic solvents is generally lower than the free base. | "Like dissolves like." The non-polar nature of the free base favors dissolution in non-polar solvents, while the ionic salt is less soluble. |

| Stability | Can be susceptible to degradation, particularly self-reaction or polymerization, especially if impurities are present. Stable under recommended storage conditions.[5] | Generally more stable and less prone to self-reaction.[1][6] Stable under normal conditions.[1] | Protonation of the pyridine nitrogen in the HCl salt deactivates the ring towards certain electrophilic and nucleophilic reactions, enhancing its shelf-life and stability. |

| Hygroscopicity | Generally low | Can be hygroscopic, especially if not highly crystalline. | The ionic nature of the salt can attract and retain water molecules from the atmosphere. Proper storage in a desiccator is recommended. |

| Reactivity | The lone pair on the pyridine nitrogen is available for catalysis or side reactions. | The protonated pyridine nitrogen is unreactive as a nucleophile or base. The chloromethyl group remains the primary reactive site. | This is the most critical difference from a synthetic standpoint. The free base can act as a nucleophile or base, potentially complicating reactions targeting the chloromethyl group. The HCl salt isolates the reactivity to the desired functional group. |

The Impact of Form on Synthetic Strategy

The choice between the free base and the HCl salt is a strategic one that can dictate the design of a synthetic route. The following sections explore the practical implications of these differences.

Reaction Condition Compatibility

-

Free Base: The free base is the reagent of choice for reactions conducted under non-acidic or basic conditions. The availability of the lone pair on the nitrogen can be advantageous in certain catalytic cycles. However, in reactions involving electrophiles, the pyridine nitrogen can compete with the desired nucleophile, leading to undesired side products.

-

HCl Salt: The HCl salt is ideal for reactions where the nucleophilicity of the pyridine nitrogen must be suppressed. This is particularly important in nucleophilic substitution reactions at the chloromethyl position. The salt form allows for clean, high-yielding substitutions without the need for protecting groups on the pyridine nitrogen. However, the use of the HCl salt necessitates the presence of a base to neutralize the liberated HCl and deprotonate the nucleophile if it is also an amine.

Work-up and Purification

The differing solubility profiles of the two forms can be leveraged during the work-up and purification stages. For instance, a reaction using the free base can be quenched with an aqueous acid solution, which will protonate the pyridine nitrogen and extract it into the aqueous phase, separating it from non-basic impurities. Conversely, a reaction with the HCl salt can be worked up by partitioning between an organic solvent and an aqueous base, which will deprotonate the pyridine and move it into the organic layer.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the handling and application of both forms, we present the following validated protocols.

Protocol for the Conversion of 2-(Chloromethyl)-5-ethylpyridine HCl Salt to the Free Base

This protocol is essential when the free base is required for a specific reaction, but only the more stable HCl salt is available.

Objective: To quantitatively convert the HCl salt to the free base for use in a subsequent reaction.

Materials:

-

2-(Chloromethyl)-5-ethylpyridine HCl salt

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Step-by-Step Methodology:

-

Dissolution: Dissolve a known quantity of 2-(Chloromethyl)-5-ethylpyridine HCl salt in deionized water in a separatory funnel.

-

Neutralization: Add an equal volume of DCM to the separatory funnel. Slowly add saturated aqueous NaHCO3 solution to the funnel. Stopper the funnel and shake gently, periodically venting to release the evolved CO2 gas. Continue adding NaHCO3 solution until effervescence ceases, indicating complete neutralization.

-

Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The organic layer (DCM) containing the free base will be the bottom layer.

-

Separation: Drain the lower organic layer into a clean, dry Erlenmeyer flask.

-

Back-Extraction (Optional but Recommended): Add a fresh portion of DCM to the aqueous layer in the separatory funnel and repeat the extraction process to maximize the recovery of the free base. Combine the organic layers.

-

Drying: Add anhydrous MgSO4 or Na2SO4 to the combined organic extracts to remove any residual water.

-

Filtration: Filter the solution to remove the drying agent.

-

Concentration: Remove the solvent (DCM) using a rotary evaporator to yield the 2-(Chloromethyl)-5-ethylpyridine free base as an oil or low-melting solid.

Self-Validating System: The successful conversion can be confirmed by a simple pH test of the aqueous layer after extraction (should be basic) and by TLC analysis of the organic extract against a standard of the free base.

Protocol for a Typical Nucleophilic Substitution Reaction Using the HCl Salt

This protocol illustrates the advantage of using the HCl salt to achieve a clean substitution at the chloromethyl position.

Objective: To synthesize an ether by reacting 2-(Chloromethyl)-5-ethylpyridine HCl salt with a sodium alkoxide.

Materials:

-

2-(Chloromethyl)-5-ethylpyridine HCl salt

-

Sodium ethoxide (or other sodium alkoxide)

-

Anhydrous ethanol (or other suitable alcohol)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction flask with a condenser and magnetic stirrer

-

Standard work-up and purification reagents

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere, charge a reaction flask with anhydrous ethanol and sodium ethoxide. Stir until the sodium ethoxide is fully dissolved.

-

Reagent Addition: Add 2-(Chloromethyl)-5-ethylpyridine HCl salt to the reaction mixture in portions. The sodium ethoxide will act as both the nucleophile and the base to neutralize the HCl salt.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Causality Behind Experimental Choices: The use of the HCl salt prevents the pyridine nitrogen from interfering with the reaction. The sodium ethoxide serves a dual purpose, simplifying the reaction setup. An inert atmosphere is crucial to prevent the degradation of the highly reactive sodium alkoxide.

Visualization of Key Concepts

To further clarify the relationship and interconversion of the two forms, the following diagrams are provided.

Caption: Interconversion between the free base and HCl salt.

Caption: Decision workflow for choosing between the free base and HCl salt.

Safety, Handling, and Storage

Both forms of 2-(Chloromethyl)-5-ethylpyridine should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Free Base: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] It is combustible and may be a slight fire hazard when exposed to heat or flame.[7]

-

HCl Salt: This form is corrosive and can cause burns.[7][8] It is also harmful if swallowed.[7][8] Store in a tightly sealed container in a dry and cool place, away from moisture and oxidizing agents.[1][5]

Conclusion: Making the Informed Choice

The selection between 2-(Chloromethyl)-5-ethylpyridine free base and its HCl salt is a critical decision in synthetic chemistry that should be made based on a thorough understanding of their respective properties and the requirements of the intended reaction. The HCl salt offers superior stability, ease of handling, and selectivity in nucleophilic substitution reactions by masking the reactivity of the pyridine nitrogen. The free base, while more reactive, is necessary for reactions conducted under basic conditions where the presence of an acid is detrimental.

By understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can optimize their synthetic routes, improve reaction outcomes, and ensure the safe and effective use of this important chemical intermediate.

References

-

Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o366. Retrieved from [Link]

-

Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

-

Savjani, J. K., Gajjar, A. K., & Savjani, K. T. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ISRN Pharmaceutics, 2012, 706596. Retrieved from [Link]

-

Bosch, E., Ràfols, C., & Rosés, M. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Journal of the Brazilian Chemical Society, 28(12), 2329–2335. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 2-Chloro-5-chloromethylpyridine. Retrieved from [Link]

-

OECD SIDS. (1994, November 14). 5-Ethyl-2-picoline. Retrieved from [Link]

-

Clayton, T., Poe, M. M., Li, G., Cook, J. M., & Emala, C. W. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367–27376. Retrieved from [Link]

-

Avdeef, A., Berger, C. M., & Brownell, C. (2000). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 17(1), 85–89. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 3. 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3 | Chemsrc [chemsrc.com]

- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 2-(Chloromethyl)-5-ethylpyridine in Antidiabetic Drug Discovery

This guide explores the role of 2-(Chloromethyl)-5-ethylpyridine and its structural homologs within the history of antidiabetic drug discovery, specifically focusing on the development of the thiazolidinedione (TZD) class and the blockbuster drug Pioglitazone .

From Structural Probes to Blockbuster Therapeutics

Executive Summary